molecular formula C26H37N5O5 B2940765 N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 877633-78-8

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No. B2940765
CAS RN: 877633-78-8
M. Wt: 499.612
InChI Key: XMNZJOCIBAOBIY-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C26H37N5O5 and its molecular weight is 499.612. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antidepressant Activities

The compound has been explored for its antimicrobial properties. A study conducted by Başoğlu et al. (2013) involved the synthesis of new derivatives, including those with a piperazine moiety, which displayed activity against tested microorganisms. Similarly, Kumar et al. (2017) synthesized novel derivatives with piperazine and assessed their antidepressant activities using behavioral tests on mice, demonstrating significant effects at certain dosages (Kumar et al., 2017).

Catalytic Activity Enhancement

The compound has been used to enhance the catalytic activity in copper-catalyzed coupling reactions. Bhunia et al. (2017) found that N,N'-Bis(furan-2-ylmethyl)oxalamide significantly improved the efficacy of Cu-catalyzed N-arylation of anilines and cyclic secondary amines at low temperatures (Bhunia et al., 2017).

Anti-Inflammatory and Analgesic Effects

Research by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds, including N-(furan-2-ylmethyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, which displayed significant anti-inflammatory and analgesic activities, with some compounds showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Synthesis and Applications in Drug Design

The compound has been utilized in the synthesis of various pharmaceuticals. For example, Asagarasu et al. (2009) synthesized piperazinylpyridine derivatives as potential treatments for irritable bowel syndrome, demonstrating that certain compounds exhibited 5-HT1A agonistic activity and 5-HT3 antagonistic activity (Asagarasu et al., 2009).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-34-22-7-5-21(6-8-22)30-11-13-31(14-12-30)23(24-4-2-17-36-24)20-28-26(33)25(32)27-9-3-10-29-15-18-35-19-16-29/h2,4-8,17,23H,3,9-16,18-20H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNZJOCIBAOBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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